N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The structure includes a 2,4-dimethylphenyl substituent at position 2 of the pyrazole ring and a 1,3-benzodioxole-5-carboxamide group at position 2.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-3-5-17(13(2)7-12)24-20(15-9-28-10-16(15)23-24)22-21(25)14-4-6-18-19(8-14)27-11-26-18/h3-8H,9-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHAKAQIAKWFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Ring: This step involves the coupling of the thienopyrazole intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines, under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,4-c]pyrazole scaffold differentiates this compound from other heterocyclic systems, such as 1,4-dihydropyridines (e.g., AZ331 and AZ257 in ). For example:
- AZ331 : A 1,4-dihydropyridine derivative with a 2-furyl substituent and a methoxyphenyl carboxamide group.
- AZ257 : Similar to AZ331 but includes a bromophenyl substitution.
Key Differences: 1,4-Dihydropyridines are known for calcium channel modulation, while thieno-pyrazoles are more commonly associated with kinase inhibition or anti-inflammatory activity. The rigid thiophene-pyrazole fusion in the target compound may enhance metabolic stability compared to the more flexible 1,4-dihydropyridine core .
Substituent Effects
Benzodioxole vs. Furan Carboxamide
The target compound’s 1,3-benzodioxole-5-carboxamide group contrasts with analogs like N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ().
Implications :
- The benzodioxole group may improve lipophilicity and blood-brain barrier penetration compared to the furan analog, which is more polar due to its oxygen-rich structure .
- The 5-oxo group in the analog () could reduce metabolic stability by introducing a site for enzymatic reduction.
Aromatic Ring Substitutions
The 2,4-dimethylphenyl group in the target compound vs. 2,3-dimethylphenyl in the analog () alters steric and electronic properties:
Pharmacological and Physicochemical Data (Inferred)
While direct data for the target compound are scarce, comparisons with structurally related compounds suggest:
- Solubility : The benzodioxole group likely reduces aqueous solubility compared to furan analogs but improves membrane permeability.
- Binding Affinity: Molecular modeling studies on similar thieno-pyrazoles indicate that substituents at position 3 (carboxamide) critically influence target engagement, with benzodioxole favoring interactions with aromatic residues in binding pockets .
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core fused with a benzodioxole moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential biological activity. The molecular formula is with a molecular weight of approximately 366.43 g/mol.
Research indicates that compounds with similar structures may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : Many thieno[3,4-c]pyrazole derivatives have been shown to inhibit specific enzymes involved in disease pathways. For instance, some studies suggest that these compounds can act as competitive inhibitors for enzymes like urease and phosphodiesterases .
- Antioxidant Activity : The presence of aromatic rings in the structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in vitro and in vivo by modulating the expression of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Urease Inhibition
A study evaluated the urease inhibitory activity of several thieno[3,4-c]pyrazole derivatives, including our compound of interest. The results indicated that it exhibited significant urease inhibition compared to standard drugs used in the treatment of peptic ulcers. Molecular docking studies suggested that hydrogen bonding interactions play a crucial role in its binding affinity to the enzyme active site.
Case Study 2: Antioxidant Activity
In another investigation focused on antioxidant properties, this compound was tested against various oxidative stress-induced cellular models. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
